JAK2 Binding Affinity vs. Scaffold Baselines
2-(1-Aminopropan-2-yl)pyrimidin-4-amine exhibits a measured Kd of 6,000 nM for human JAK2 kinase [1]. This binding affinity, while modest, provides a defined benchmark for comparing analogs within the 4-aryl-2-aminoalkylpyrimidine series, where optimized lead compounds achieve IC₅₀ values in the low nanomolar range (e.g., 4.2 nM for a representative optimized analog) [2]. The compound thus occupies a specific position in the JAK2 SAR continuum, distinguishing it from completely inactive 2-alkyl analogs and highly potent 4-aryl derivatives.
~1,400-fold lower than optimized 4-aryl analog
| Evidence Dimension | JAK2 binding affinity |
|---|---|
| Target Compound Data | Kd = 6,000 nM |
| Comparator Or Baseline | Optimized 4-aryl-2-aminoalkylpyrimidine analog (IC₅₀ = 4.2 nM) |
| Quantified Difference | Target compound is ~1,400-fold less potent |
| Conditions | N-terminal His-tagged human recombinant JAK2 (residues 1014-1132) expressed in E. coli; LC/MS detection after 60-90 min incubation |
Why This Matters
This quantifiable potency gap confirms that the compound is a tool-grade intermediate rather than a lead candidate, which directly informs procurement decisions for medicinal chemistry optimization programs versus biological target validation studies.
- [1] BindingDB. BDBM50250145 / CHEMBL4060602. Kd = 6000 nM for human JAK2. Binding affinity to N-terminal His tagged human recombinant JAK2 expressed in E. coli. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50250145 View Source
- [2] BindingDB Ki Summary. ChEMBL_886512 (CHEMBL2214787). IC₅₀ = 4.2 nM for JAK2. 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorg Med Chem Lett. 22. https://bdb2.ucsd.edu/bindingdb/KiSummary View Source
